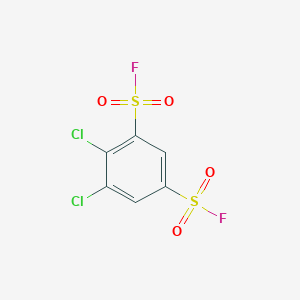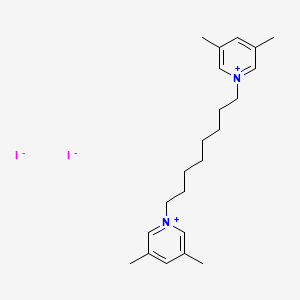
1,1'-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a quaternary ammonium compound that features two pyridinium rings connected by an octane chain
准备方法
The synthesis of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide typically involves the reaction of 3,5-dimethylpyridine with 1,8-dibromooctane in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium rings to pyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
相似化合物的比较
Similar compounds to 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide include other quaternary ammonium compounds like benzalkonium chloride and cetylpyridinium chloride. Compared to these compounds, 1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide has a longer alkyl chain, which may enhance its membrane-disrupting properties and increase its efficacy in certain applications.
Conclusion
1,1’-(Octane-1,8-diyl)bis(3,5-dimethylpyridin-1-ium) diiodide is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject for ongoing research and development.
属性
CAS 编号 |
130099-96-6 |
|---|---|
分子式 |
C22H34I2N2 |
分子量 |
580.3 g/mol |
IUPAC 名称 |
1-[8-(3,5-dimethylpyridin-1-ium-1-yl)octyl]-3,5-dimethylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-19-13-20(2)16-23(15-19)11-9-7-5-6-8-10-12-24-17-21(3)14-22(4)18-24;;/h13-18H,5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
UAZLFUQCRMSLAG-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C[N+](=C1)CCCCCCCC[N+]2=CC(=CC(=C2)C)C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
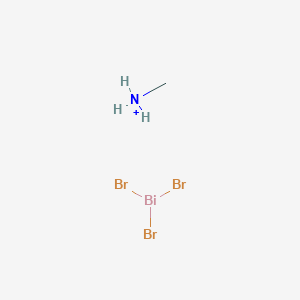
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
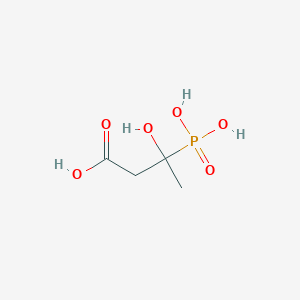
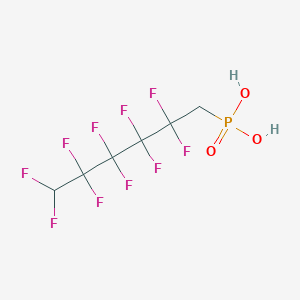
![1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde](/img/structure/B14287803.png)
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
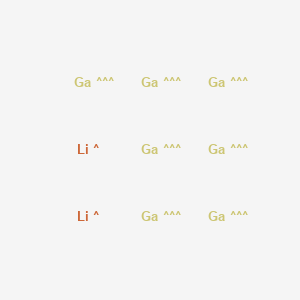
![4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]-6-methoxy-2-methylquinoline](/img/structure/B14287813.png)
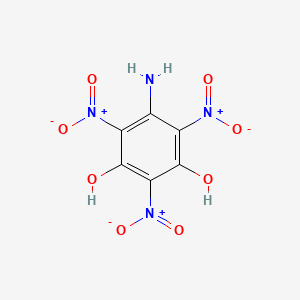
![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
